molecular formula C14H21ClN2O B13747808 Acetamide, N-benzyl-2-piperidino-, hydrochloride CAS No. 2353-19-7

Acetamide, N-benzyl-2-piperidino-, hydrochloride

Cat. No.: B13747808
CAS No.: 2353-19-7
M. Wt: 268.78 g/mol
InChI Key: ATKDSBQMBDXBRN-UHFFFAOYSA-N
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Description

Acetamide, N-benzyl-2-piperidino-, hydrochloride is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is widely used as a building block in organic synthesis and medicinal chemistry . This compound is known for its potential pharmacological activities and is often used in scientific research for its various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-benzyl-2-piperidino-, hydrochloride typically involves the reaction of N-benzylpiperidine with acetic anhydride in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion . The product is then purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-benzyl-2-piperidino-, hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, secondary or tertiary amines, and various substituted piperidine derivatives .

Scientific Research Applications

Acetamide, N-benzyl-2-piperidino-, hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for its ability to inhibit certain enzymes.

    Industry: It is used in the production of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Acetamide, N-benzyl-2-piperidino-, hydrochloride involves its interaction with specific molecular targets. For example, it can inhibit cholinesterase enzymes by binding to their active sites. This interaction prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the synaptic cleft . The compound’s structure allows it to interact with various amino acid residues in the enzyme’s active site, enhancing its inhibitory effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetamide, N-benzyl-2-piperidino-, hydrochloride is unique due to its specific structure, which allows it to interact with cholinesterase enzymes more effectively than some other piperidine derivatives. Its ability to undergo various chemical reactions also makes it a versatile compound in synthetic chemistry .

Properties

CAS No.

2353-19-7

Molecular Formula

C14H21ClN2O

Molecular Weight

268.78 g/mol

IUPAC Name

N-benzyl-2-piperidin-1-ylacetamide;hydrochloride

InChI

InChI=1S/C14H20N2O.ClH/c17-14(12-16-9-5-2-6-10-16)15-11-13-7-3-1-4-8-13;/h1,3-4,7-8H,2,5-6,9-12H2,(H,15,17);1H

InChI Key

ATKDSBQMBDXBRN-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC(=O)NCC2=CC=CC=C2.Cl

Origin of Product

United States

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